3-Trifluoromethanesulfonylpropane-1-sulfonamide
Overview
Description
3-Trifluoromethanesulfonylpropane-1-sulfonamide is a versatile chemical compound widely used in scientific research. This compound is known for its unique chemical properties, which make it valuable in various applications, ranging from the synthesis of pharmaceuticals to catalysis studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethanesulfonylpropane-1-sulfonamide typically involves the introduction of a trifluoromethylsulfonyl group to a propane-1-sulfonamide backbone. One common method involves the reaction of propane-1-sulfonamide with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified through recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-Trifluoromethanesulfonylpropane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles, with reactions typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various trifluoromethyl derivatives, while oxidation and reduction reactions can produce different sulfonamide derivatives .
Scientific Research Applications
3-Trifluoromethanesulfonylpropane-1-sulfonamide has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with improved bioavailability and stability.
Industry: The compound is used in catalysis studies and the development of new materials.
Mechanism of Action
The mechanism of action of 3-Trifluoromethanesulfonylpropane-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group is known to enhance the compound’s reactivity and stability, allowing it to effectively participate in various chemical reactions. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This property is particularly useful in the study of enzyme kinetics and the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonamide: Similar in structure but lacks the propane backbone.
N-Phenyl-bis(trifluoromethanesulfonimide): Contains two trifluoromethylsulfonyl groups attached to a phenyl ring.
Trifluoromethanesulfonyl chloride: Used as a reagent in the synthesis of trifluoromethylated compounds.
Uniqueness
3-Trifluoromethanesulfonylpropane-1-sulfonamide is unique due to its combination of the trifluoromethylsulfonyl group and the propane-1-sulfonamide backbone. This structure provides the compound with enhanced reactivity and stability, making it valuable in various applications, particularly in the synthesis of pharmaceuticals and catalysis studies.
Properties
IUPAC Name |
3-(trifluoromethylsulfonyl)propane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO4S2/c5-4(6,7)13(9,10)2-1-3-14(8,11)12/h1-3H2,(H2,8,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYZBVCVWSRWNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)C(F)(F)F)CS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801218961 | |
Record name | 1-Propanesulfonamide, 3-[(trifluoromethyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801218961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2126163-38-8 | |
Record name | 1-Propanesulfonamide, 3-[(trifluoromethyl)sulfonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2126163-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanesulfonamide, 3-[(trifluoromethyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801218961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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